
1-(3-Amino-2-(bromomethyl)phenyl)propan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Amino-2-(bromomethyl)phenyl)propan-2-one is an organic compound with the molecular formula C10H12BrNO It is characterized by the presence of an amino group, a bromomethyl group, and a propanone group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
1-(3-Amino-2-(bromomethyl)phenyl)propan-2-one can be synthesized through a multi-step process involving the bromination of a suitable precursor followed by amination and subsequent functional group transformations. One common synthetic route involves the following steps:
Bromination: A precursor such as 3-methylbenzyl alcohol is brominated using bromine in the presence of a catalyst like iron(III) bromide to yield 3-bromomethylbenzyl alcohol.
Amination: The bromomethyl group is then converted to an amino group through a nucleophilic substitution reaction using ammonia or an amine.
Ketone Formation: The final step involves the oxidation of the alcohol group to a ketone using an oxidizing agent such as chromium trioxide or pyridinium chlorochromate.
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination and amination processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1-(3-Amino-2-(bromomethyl)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromomethyl group can undergo nucleophilic substitution reactions with nucleophiles like thiols, amines, or cyanides to form corresponding substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like thiols, amines, or cyanides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted derivatives with various functional groups.
科学的研究の応用
1-(3-Amino-2-(bromomethyl)phenyl)propan-2-one has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.
Material Science: It is used in the preparation of polymers and advanced materials with specific properties.
Biological Studies: The compound is studied for its interactions with biological molecules and potential therapeutic effects.
作用機序
The mechanism of action of 1-(3-Amino-2-(bromomethyl)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromomethyl group can participate in covalent bonding with nucleophilic sites. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 1-(3-Amino-2-chloromethyl)phenyl)propan-2-one
- 1-(3-Amino-2-fluoromethyl)phenyl)propan-2-one
- 1-(3-Amino-2-iodomethyl)phenyl)propan-2-one
Uniqueness
1-(3-Amino-2-(bromomethyl)phenyl)propan-2-one is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific synthetic and biological applications.
特性
分子式 |
C10H12BrNO |
|---|---|
分子量 |
242.11 g/mol |
IUPAC名 |
1-[3-amino-2-(bromomethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H12BrNO/c1-7(13)5-8-3-2-4-10(12)9(8)6-11/h2-4H,5-6,12H2,1H3 |
InChIキー |
RYEVXINPFVJZTR-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CC1=C(C(=CC=C1)N)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




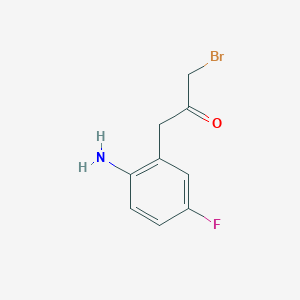

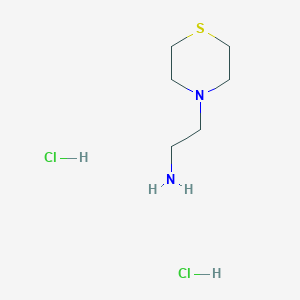

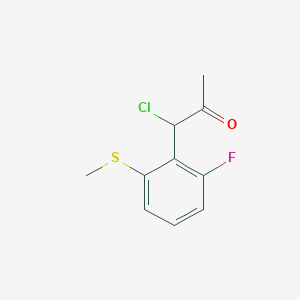
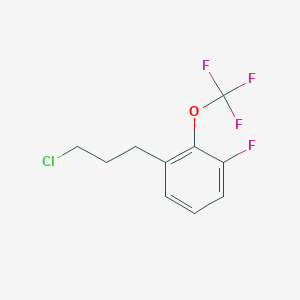
![11-Phenyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-11H-benzo[a]carbazole](/img/structure/B14050650.png)
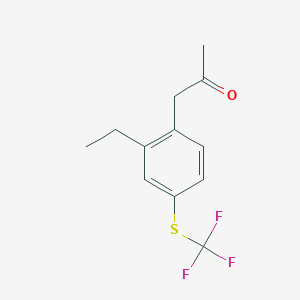
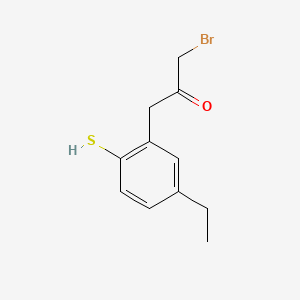
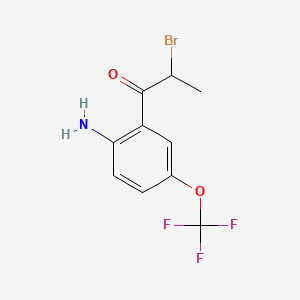
![3-(8-Chloro-1-iodoimidazo[1,5-a]pyrazin-3-yl)-1-methylcyclobutanol](/img/structure/B14050676.png)

